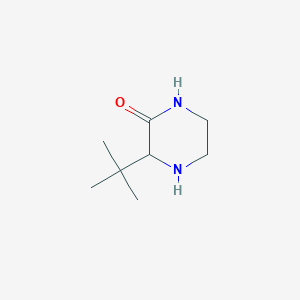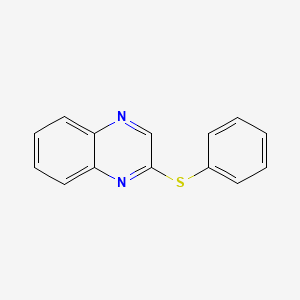
2-(Phenylsulfanyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfanyl)quinoxaline is a chemical compound with the molecular formula C14H10N2S . It has an average mass of 238.308 Da and a monoisotopic mass of 238.056473 Da .
Synthesis Analysis
Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic systems, also known as benzopyrazines . They have attracted considerable attention due to their potential biological and pharmaceutical properties . A wide range of synthetic strategies is reported in this significant area of research . The synthesis of quinoxaline has been extensively studied for the last two decades .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists . It has a fused benzene and pyrazine ring .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
2-(Phenylsulfanyl)quinoxaline has a molecular formula of C14H10N2S . It has an average mass of 238.308 Da and a monoisotopic mass of 238.056473 Da .Applications De Recherche Scientifique
Anticancer Activity
2-(Phenylsulfanyl)quinoxaline: derivatives have shown promise in anticancer research. Their ability to interfere with various biological pathways makes them potential candidates for cancer therapy. For instance, certain quinoxaline sulfonamide hybrids have been identified as lead compounds for developing advanced therapeutic agents against a variety of cancers .
Antibacterial Properties
These compounds have also been utilized for their antibacterial properties. Some derivatives have demonstrated superior antibacterial activity against Staphylococcus aureus , with zones of inhibition exceeding those of standard drugs like chloramphenicol . This suggests their potential use in combating bacterial infections.
Antifungal Applications
Similar to their antibacterial uses, 2-(Phenylsulfanyl)quinoxaline derivatives have been effective against fungal pathogens. Their antifungal activity is an area of interest, particularly in developing treatments for fungal infections that are resistant to current medications .
Neuropharmacological Effects
The neuropharmacological applications of these compounds are significant. They have been studied for their potential effects on the central nervous system, which could lead to new treatments for neurological disorders .
Anti-inflammatory Uses
Inflammation is a common pathological process in many diseases. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, making them useful in the research and development of anti-inflammatory drugs .
Diuretic Potential
The diuretic effects of 2-(Phenylsulfanyl)quinoxaline derivatives have been explored, indicating their usefulness in conditions where the removal of excess body fluids is necessary .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Propriétés
IUPAC Name |
2-phenylsulfanylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPJFCGVAQCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

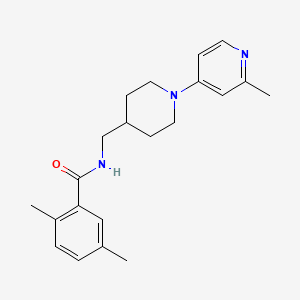
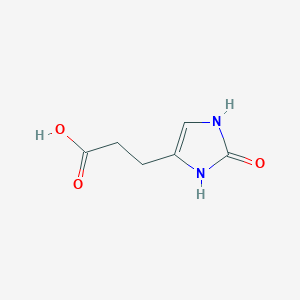
![N-(4-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850636.png)
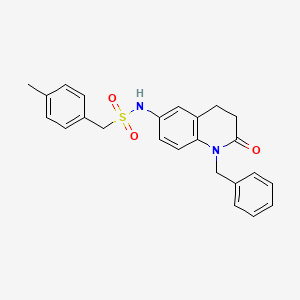
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2850640.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)
![N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850647.png)
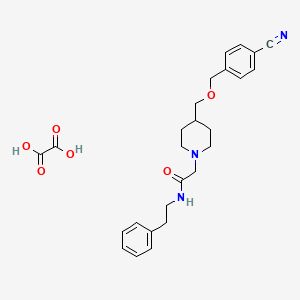
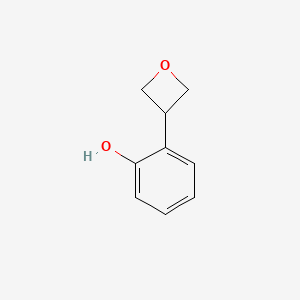
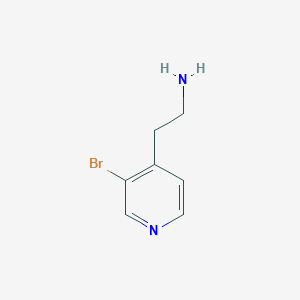
![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)
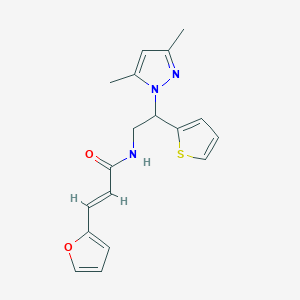
![N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide](/img/structure/B2850654.png)
